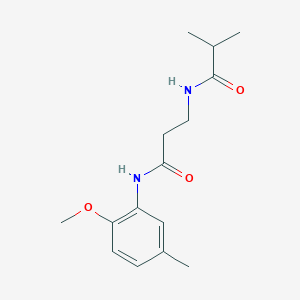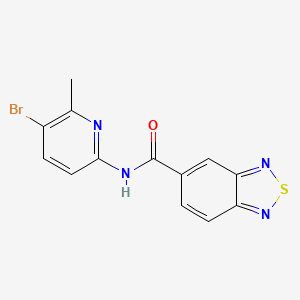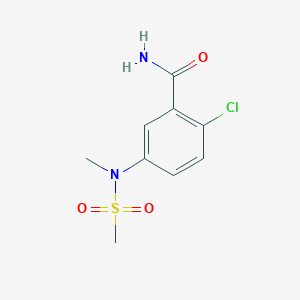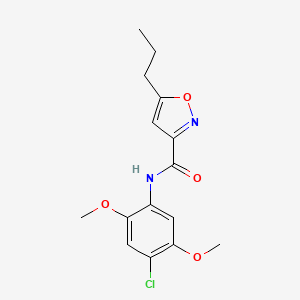![molecular formula C19H21ClFN3O3S B4459592 N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE](/img/structure/B4459592.png)
N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE
Overview
Description
N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of phenylpiperazine derivatives This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a fluorophenyl group and a chlorophenyl group
Preparation Methods
The synthesis of N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then reacted with methanesulfonyl chloride to form the final product. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure high yield and purity .
Chemical Reactions Analysis
N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE can be compared with other phenylpiperazine derivatives, such as:
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-fluorophenyl)piperazine: Used as a designer drug with stimulant effects.
1-(4-methoxyphenyl)piperazine: Investigated for its potential therapeutic applications.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[3-chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c1-22(28(2,26)27)16-7-8-17(18(20)13-16)19(25)24-11-9-23(10-12-24)15-5-3-14(21)4-6-15/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLWAGXNNIHXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459527.png)
![2-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4459530.png)
![1-(ethylsulfonyl)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4459545.png)



![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4459576.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4459584.png)
![1-METHANESULFONYL-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4459599.png)
![4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4459605.png)
![N-(4-chlorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459606.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4459612.png)

![1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4459619.png)
